molecular formula C12H15ClN4O B1462901 3-(5-Piperidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine hydrochloride CAS No. 1185296-23-4

3-(5-Piperidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine hydrochloride

Cat. No. B1462901
CAS RN: 1185296-23-4
M. Wt: 266.73 g/mol
InChI Key: LXVSZDMDBIKLKC-UHFFFAOYSA-N
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Description

“3-(5-Piperidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine hydrochloride” is a chemical compound with the molecular formula C12H15ClN4O and a molecular weight of 266.73 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “3-(5-Piperidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine hydrochloride” consists of a piperidine ring attached to an oxadiazole ring, which is further connected to a pyridine ring . The average mass of the molecule is 230.266 Da .

Scientific Research Applications

Antimicrobial Activity

1,2,4-Oxadiazole derivatives, including those containing a piperidine ring, have been shown to possess strong antimicrobial properties. Studies have demonstrated a significant structure-activity relationship in these compounds for their antimicrobial effect. This suggests potential applications of 3-(5-Piperidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine hydrochloride in the development of new antimicrobial agents (Krolenko et al., 2016).

Synthesis and Chemical Properties

The chemical stability of 1,2,4-oxadiazoles, including those with piperidine, has been explored in various studies. One such study focused on the Boulton–Katritzky rearrangement of 5-aryl-3-[2-(piperidin-1-yl)ethyl]-1,2,4-oxadiazoles, revealing their reactivity under different conditions. This type of research is crucial for understanding the chemical behavior of 3-(5-Piperidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine hydrochloride and its potential applications in chemical synthesis (Kayukova et al., 2018).

Anticancer Potential

The synthesis and biological evaluation of compounds related to 1,2,4-oxadiazoles, such as those with piperidine substituents, have shown promise in anticancer research. Some derivatives have exhibited significant cytotoxicity against various cancer cell lines, indicating potential applications in cancer therapy. The study of these compounds' anticancer properties could be relevant to the research on 3-(5-Piperidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine hydrochloride (Redda & Gangapuram, 2007).

properties

IUPAC Name

5-piperidin-3-yl-3-pyridin-3-yl-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O.ClH/c1-3-9(7-13-5-1)11-15-12(17-16-11)10-4-2-6-14-8-10;/h1,3,5,7,10,14H,2,4,6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVSZDMDBIKLKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC(=NO2)C3=CN=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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